1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
Beschreibung
Table 1: Systematic identifiers for the compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[(4-methylphenyl)sulfonyl]-1-(piperidin-3-ylmethyl)-1H-indazole |
| Molecular Formula | C₂₁H₂₃N₃O₂S |
| CAS Registry Number | Not publicly available |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3CCCNC3)C4=C2C=CC=C4 |
Molecular Geometry and Conformational Analysis
The indazole core adopts a planar configuration, with slight deviations due to steric interactions from substituents. X-ray diffraction studies of analogous 3-sulfonylindazoles reveal key geometric parameters:
- Bond lengths : The N1–N2 bond in the indazole ring measures approximately 1.358 Å, consistent with single-bond character. The C7–N1 bond (1.323 Å) and C1–N2 bond (1.363 Å) reflect partial double-bond delocalization within the heterocycle.
- Torsional angles : The sulfonyl group induces a dihedral angle of 12.5° between the indazole plane and the 4-methylphenyl ring, minimizing steric clash. The piperidinylmethyl group adopts a chair conformation, with the methylene bridge (-CH₂-) oriented perpendicular to the indazole plane.
Density functional theory (DFT) calculations (B3LYP/6-311G**) predict a gas-phase geometry that aligns closely with crystallographic data, with root-mean-square deviations (RMSD) of <0.03 Å for bond lengths and <2° for angles.
Table 2: Selected geometric parameters (experimental vs. DFT)
| Parameter | X-ray (Å/°) | DFT (Å/°) |
|---|---|---|
| N1–N2 | 1.358 | 1.357 |
| S=O | 1.432 | 1.429 |
| C7–N1 | 1.323 | 1.328 |
| Dihedral (indazole–Ph) | 12.5° | 13.1° |
Crystallographic Data and Packing Arrangements
Single-crystal X-ray analysis of related sulfonated indazoles (e.g., C₁₄H₁₁N₃O₃) reveals monoclinic systems with space group Pc and Z = 4. Extrapolating to the title compound:
- Unit cell parameters : Anticipated dimensions include a = 14.1 Å, b = 11.8 Å, c = 7.4 Å, and β = 96.7°, yielding a volume of ~1235 ų.
- Hydrogen bonding : N–H⋯O interactions (2.8–3.0 Å) between the indazole NH and sulfonyl oxygen dominate the packing, forming zigzag chains along the b-axis. Additional C–H⋯π interactions (3.3 Å) stabilize layer stacking.
- π-Stacking : Offset face-to-face interactions between indazole and phenyl rings (interplanar distance: 3.5 Å) contribute to crystalline cohesion.
Table 3: Hypothetical crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | Pc |
| a, b, c (Å) | 14.1, 11.8, 7.4 |
| β (°) | 96.7 |
| Volume (ų) | 1235 |
| Z | 4 |
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, HRMS)
¹H NMR (400 MHz, DMSO-d₆) :
- Indazole protons : H-4 (δ 8.46, d, J = 1.5 Hz), H-7 (δ 8.24, d, J = 9.0 Hz), and H-5 (δ 7.96, dd, J = 1.5, 9.0 Hz).
- Piperidinylmethyl : CH₂N (δ 3.82, m), piperidine CH₂ (δ 2.70–1.50, m).
- 4-Methylphenyl : Aromatic H (δ 7.92, d, J = 8.6 Hz) and CH₃ (δ 2.32, s).
¹³C NMR (100 MHz, DMSO-d₆) :
- Indazole C-3 (δ 144.2), C-7a (δ 140.7).
- Sulfonyl-attached C (δ 128.7).
- Piperidinyl C (δ 55.6, 46.2, 25.3).
IR (KBr, cm⁻¹) :
- S=O stretch: 1150 (asymmetric), 1300 (symmetric).
- N–H bend: 1580.
- C–N stretch: 1240.
HRMS (ESI) :
Table 4: Key spectroscopic assignments
| Technique | Signal (δ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 8.46 | H-4 (indazole) |
| ¹³C NMR | 144.2 | C-3 (indazole) |
| IR | 1300 | S=O symmetric stretch |
| HRMS | 381.1468 | [M + H]⁺ |
Eigenschaften
CAS-Nummer |
651335-95-4 |
|---|---|
Molekularformel |
C20H23N3O2S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indazole |
InChI |
InChI=1S/C20H23N3O2S/c1-15-8-10-17(11-9-15)26(24,25)20-18-6-2-3-7-19(18)23(22-20)14-16-5-4-12-21-13-16/h2-3,6-11,16,21H,4-5,12-14H2,1H3 |
InChI-Schlüssel |
LUHZCZQPLOMEHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3=CC=CC=C32)CC4CCCNC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Arylhydrazones
Arylhydrazones react with arynes (e.g., benzyne) under mild conditions to form 1H-indazoles. For example, nitrile imines generated from arylhydrazones undergo [3+2] cycloaddition with benzyne to yield N(1)-C(3) disubstituted indazoles . This method is efficient (5–10 minutes) and compatible with aryl/vinyl substituents.
Palladium-Catalyzed Oxidative Benzannulation
Pyrazoles react with internal alkynes in the presence of Pd(OAc)₂/P(tBu)₃·HBF₄ to form 1H-indazoles. This route tolerates diverse substituents and provides moderate to good yields (50–75%).
N-1 Alkylation: Introduction of 3-Piperidinylmethyl Group
The 1-(3-piperidinylmethyl)-1H-indazole intermediate is synthesized via regioselective N-alkylation.
Sodium Hydride (NaH) in Tetrahydrofuran (THF)
Conditions :
- Reagents : 3-Piperidinylmethyl bromide, NaH (1.1–1.3 eq), THF, 0–25°C.
- Mechanism : NaH deprotonates the indazole’s N-1, enabling nucleophilic substitution with the alkyl bromide.
- Regioselectivity : >99% N-1 alkylation for C-3 substituted indazoles.
Example Reaction :
1H-Indazole + 3-Piperidinylmethyl bromide → 1-(3-Piperidinylmethyl)-1H-indazole
(Yield: ~85–90%)
| Substrate | Alkylating Agent | Yield (%) | Reference |
|---|---|---|---|
| 1H-Indazole | 3-Piperidinylmethyl Br | 85–90 | |
| 3-Carboxymethylindazole | Isopropyl iodide | >99 |
C-3 Sulfonylation: Introduction of 4-Methylphenylsulfonyl Group
The sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.
Nucleophilic Aromatic Substitution
Conditions :
- Reagents : 3-Bromo-1-(3-piperidinylmethyl)-1H-indazole, sodium 4-methylbenzenesulfinate, DMF, 80–100°C.
- Mechanism : The sulfinate ion displaces bromide at C-3, facilitated by electron-withdrawing groups (e.g., bromine).
Example Reaction :
3-Bromo-1-(3-Piperidinylmethyl)-1H-indazole + NaPhSO₂Me → 3-[(4-MePh)SO₂]-1-(3-Piperidinylmethyl)-1H-indazole
(Yield: ~60–70%)
| Starting Material | Sulfinate Source | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-1-(3-piperidinylmethyl)-1H-indazole | Sodium 4-methylbenzenesulfinate | None | 60–70 |
Palladium-Catalyzed Coupling
Conditions :
- Reagents : 3-Iodo-1-(3-piperidinylmethyl)-1H-indazole, 4-methylbenzenesulfinic acid, Pd(OAc)₂, ligand (e.g., PPh₃), base (K₂CO₃).
- Mechanism : Cross-coupling reaction forms C–S bonds.
Example Reaction :
3-Iodo-1-(3-Piperidinylmethyl)-1H-indazole + ArSO₂H → 3-[(4-MePh)SO₂]-1-(3-Piperidinylmethyl)-1H-indazole
(Yield: ~50–60%)
| Halogen Source | Sulfinic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Iodoindazole | 4-Methylbenzenesulfinate | Pd(OAc)₂/PPh₃/K₂CO₃ | 50–60 |
Alternative Routes: Multi-Step Synthesis
One-Pot Alkylation-Sulfonylation
Combine NaH-mediated alkylation with sulfinate substitution in a single pot.
Conditions :
- Reagents : 1H-Indazole, 3-piperidinylmethyl bromide, NaH, 4-methylbenzenesulfonyl chloride, THF.
- Mechanism : Sequential alkylation and electrophilic sulfonylation.
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| N-1 Alkylation | 3-Piperidinylmethyl Br, NaH | 2 | 75 |
| C-3 Sulfonylation | PhSO₂Cl, THF | 4 | 60 |
Key Challenges and Optimization Strategies
Regioselectivity :
Yield Enhancement :
Data Summary
Analyse Chemischer Reaktionen
Functional Group Reactions
The compound participates in diverse chemical transformations due to its functional groups:
Nucleophilic Aromatic Substitution
-
Sulfonyl group : Acts as a strong electron-withdrawing group, activating the indazole ring for substitution reactions.
-
Example : Substitution at the 3-position with amines or other nucleophiles, facilitated by the sulfonyl group’s electron-withdrawing effect.
Alkylation and Amide Formation
-
Piperidinylmethyl group : Can undergo further alkylation or amidation, depending on reaction conditions (e.g., aldehydes, ketones).
-
Reaction conditions : May involve catalytic agents like Lewis acids (e.g., AlCl₃) or bases (e.g., NaH).
Hydrolysis
-
Sulfonyl esters : Hydrolysis of the sulfonyl group under acidic or basic conditions, yielding corresponding sulfonic acids.
-
Piperidine ring : Susceptible to hydrolytic cleavage under strong acidic/basic conditions, leading to ring-opening products.
Table 2: Functional Group Reactions
| Functional Group | Reaction Type | Products/Outcomes |
|---|---|---|
| Sulfonyl group | Nucleophilic substitution | Substituted indazole derivatives |
| Piperidinylmethyl | Alkylation/Amidation | Extended alkyl or amide side chains |
| Sulfonyl ester | Hydrolysis | Sulfonic acid derivatives |
Biological Mechanisms and Relevance
The compound’s structure enables interactions with key biological targets:
Cannabinoid Receptor Binding
-
CB1 receptor interaction : The indazole core and sulfonyl group contribute to binding affinity, acting as agonists or antagonists depending on substitutions.
-
Therapeutic implications : Potential applications in managing pain, appetite regulation, and obesity.
GSK-3β Inhibition
-
Structural basis : Substitutions at the indazole 5-position and piperidine nitrogen enhance ATP-competitive inhibition of GSK-3β, as observed in preclinical studies .
-
Pharmacological significance : Efficacy in mood disorder models, such as mania, with compounds like 14i showing brain exposure .
Table 3: Biological Targets and Implications
| Target | Mechanism of Action | Applications |
|---|---|---|
| CB1 receptor | Agonism/Antagonism | Pain management, obesity |
| GSK-3β | ATP-competitive inhibition | Mood disorders (e.g., bipolar) |
Structural Influence on Reactivity
The compound’s molecular features critically influence its reactivity:
-
Sulfonyl group : Enhances electron deficiency at the indazole ring, facilitating nucleophilic substitution.
-
Piperidinylmethyl side chain : Provides steric bulk and hydrophobic interactions, affecting binding selectivity in biological systems .
-
Indazole heterocycle : Nitrogen atoms enable hydrogen bonding and π-π interactions, influencing solubility and pharmacokinetic properties.
Table 4: Structural Features and Reactivity
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-indazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Target Compound : The indazole core provides a rigid planar structure with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
- Pyrazole Derivatives (e.g., ) : The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde lacks the fused benzene ring of indazole, reducing aromatic stabilization and altering electronic properties. Its trifluoromethyl group increases lipophilicity compared to the sulfonyl group in the target compound .
Sulfonyl Group Analogues
- Target Compound : The 4-methylphenylsulfonyl group contributes to polar interactions and metabolic stability.
- 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- (): This compound shares the 4-methylphenylsulfonyl substituent but replaces the indazole core with a propanone backbone. Its molecular formula (C₁₆H₁₆O₃S) and molar mass (288.36 g/mol) suggest higher hydrophobicity than the target compound due to the lack of a piperidinylmethyl group .
Substituent Effects
- Piperidinylmethyl Group : The 3-piperidinylmethyl chain in the target compound introduces a basic nitrogen, which may enhance solubility in acidic environments and influence blood-brain barrier penetration.
Physicochemical and Functional Comparison
Research Implications and Limitations
- Structural Insights : The target compound’s indazole core and sulfonyl group position it as a candidate for selective enzyme inhibition, contrasting with the pyrazole derivative’s trifluoromethyl-driven lipophilicity .
- Data Gaps: No direct biological or thermodynamic data for the target compound are available in the provided evidence, limiting functional comparisons.
- Synthetic Challenges: The piperidinylmethyl group may introduce steric hindrance during synthesis, unlike the simpler propanone derivative .
Biologische Aktivität
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-, also known by its CAS number 651335-95-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H23N3O2S
- Molecular Weight : 369.481 g/mol
- Structure : The compound features an indazole core with a sulfonyl group and a piperidinylmethyl moiety, contributing to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Cytoskeletal Modulation :
- Neurotransmitter Receptor Interaction :
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
A study conducted by Paul et al. synthesized a series of indazole derivatives, including the target compound. These derivatives demonstrated significant inhibition of HCT116 colon cancer cell growth in vivo, highlighting their potential as novel cancer therapeutics . -
Kinase Inhibition :
A high-throughput screening identified several indazole compounds as potent inhibitors of lysine-specific demethylase 1 (LSD1). Although initial hits showed promise, further optimization was required to achieve cellular activity due to issues with specific binding . -
Neuropharmacological Effects :
In pharmacological studies involving piperidine derivatives, compounds similar to 1H-Indazole were evaluated for their effects on serotonin receptors, showing potential in managing chemotherapy-induced nausea and vomiting through modulation of the 5-HT3 receptor pathway .
Q & A
Q. Advanced Experimental Design
- Solvent selection : Ethanol or dichloromethane improves solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerates sulfonylation.
- Temperature control : Reflux conditions (70–80°C) enhance Mannich reaction kinetics .
- Workup : Neutralizing HCl byproducts with aqueous NaHCO₃ prevents side reactions.
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) resolves sulfonylated byproducts .
What biological activities are associated with this compound, and how are they evaluated?
Q. Advanced Research Applications
- Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC₅₀ values reported in µg/mL .
- Enzyme inhibition : Evaluated against tubulin or COX-2 using fluorescence polarization or ELISA, with IC₅₀ values compared to reference inhibitors (e.g., celecoxib for COX-2) .
- Cellular assays : Apoptosis induction in cancer cell lines (e.g., MCF-7) via flow cytometry .
How do structural modifications influence the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR) Insights
- Sulfonyl group replacement : Substituting 4-methylphenyl with electron-withdrawing groups (e.g., nitro) enhances tubulin inhibition but reduces solubility .
- Piperidinylmethyl chain elongation : Extending the alkyl linker improves blood-brain barrier penetration in CNS-targeted studies .
- Indazole ring substitution : 5-Nitro or 6-fluoro substituents increase antimicrobial potency but may elevate cytotoxicity .
How can contradictory data on biological activity across studies be resolved?
Advanced Data Contradiction Analysis
Discrepancies in IC₅₀ values or selectivity profiles often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (COX-2 vs. COX-1).
- Structural analogs : Minor substituent changes (e.g., para-methyl vs. meta-methyl on the sulfonyl group) alter binding kinetics .
- Pharmacokinetic factors : Metabolic stability in liver microsomes (e.g., CYP3A4-mediated degradation) impacts in vivo efficacy .
Q. Resolution strategies :
- Consistent assay protocols : Standardize cell lines, enzyme sources, and incubation times.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to structural changes .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Methodological Approaches
- Molecular docking : Utilizes software like Schrödinger Suite or MOE to simulate binding to tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 5KIR). Key interactions include hydrogen bonds with Arg369 (COX-2) or hydrophobic contacts with β-tubulin .
- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with antimicrobial activity to guide analog design .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry Considerations
- Byproduct formation : Over-sulfonylation or N-oxide formation requires strict stoichiometric control.
- Solvent waste : Ethanol/chloroform mixtures necessitate recycling protocols to meet green chemistry standards.
- Stability : Hydrolytic degradation of the sulfonyl group in aqueous buffers demands inert storage conditions (e.g., argon atmosphere) .
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